![molecular formula C21H14ClFN2O3 B2797294 2-chloro-6-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921891-49-8](/img/structure/B2797294.png)
2-chloro-6-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-6-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common functional group in pharmaceuticals and could potentially have biological activity. The molecule also contains a dibenzo[b,f][1,4]oxazepin ring, which is a type of tricyclic structure often found in psychotropic drugs .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of both electron-withdrawing (fluoro, chloro) and electron-donating (methyl) groups could have interesting effects on the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of multiple aromatic rings in this compound suggests it would be relatively nonpolar and insoluble in water .Applications De Recherche Scientifique
Synthesis and Structural Analysis
This compound and its derivatives are of interest due to their complex synthesis processes and potential for forming the core structure of various bioactive compounds. For instance, Acosta Quintero et al. (2019) detailed a synthesis process that concurrently forms halogeno-substituted dibenzoazepines and dibenzoazocines, highlighting their importance in creating bioactive molecules. The structural conformation of these compounds, such as the azepine ring adopting a twist-boat form, facilitates their interaction through hydrogen bonds, forming a three-dimensional framework structure (Acosta Quintero et al., 2019).
Antimicrobial Applications
Desai et al. (2013) synthesized fluorine-containing benzamides, including derivatives with significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom at specific positions in these compounds was essential for enhancing their antimicrobial efficacy (Desai et al., 2013).
Bioactive Molecule Development
Patel et al. (2009) discussed synthesizing fluoro-substituted benzothiazoles with potential for biological and pharmacological screening, indicating the broad interest in fluoro-containing compounds for developing therapeutic agents (Patel et al., 2009).
Pharmacological Applications
Naporra et al. (2016) explored the influence of chlorine substitution patterns on pharmacology at various GPCRs, demonstrating the potential of dibenzo[b,f][1,4]oxazepines and related structures in developing targeted therapeutic agents with specific receptor affinities (Naporra et al., 2016).
Novel Synthesis Methods
Research has also focused on developing efficient methods for assembling benzo-fused N-heterocycles, indicating the versatility of these compounds for creating diverse molecular structures with potential therapeutic applications (Zhang et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2O3/c1-11-5-7-18-16(9-11)25-20(26)13-10-12(6-8-17(13)28-18)24-21(27)19-14(22)3-2-4-15(19)23/h2-10H,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYWBEPRQMMYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

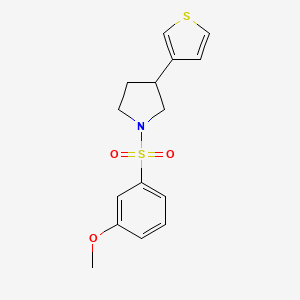
![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2797214.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2797215.png)
![Benzo[b]thiophen-2-yl(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2797217.png)
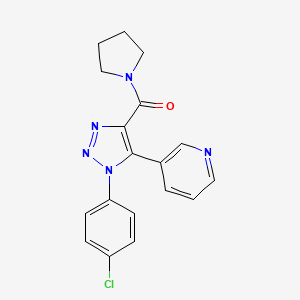
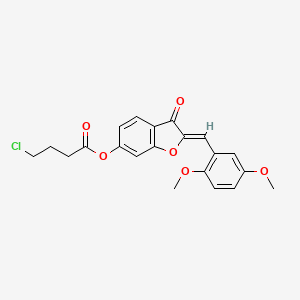

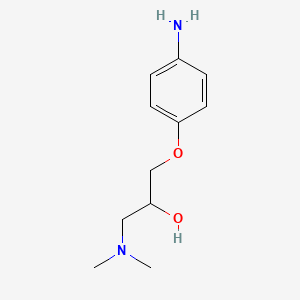
![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2797226.png)
![[2-(Diethylamino)pyrimidin-5-YL]boronic acid](/img/structure/B2797227.png)
![4,5-dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone](/img/structure/B2797231.png)
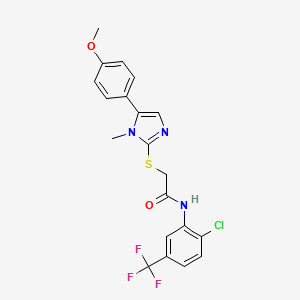
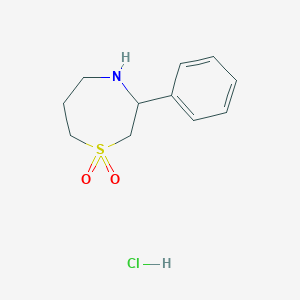
![N-(2,6-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2797234.png)